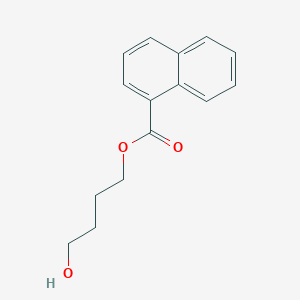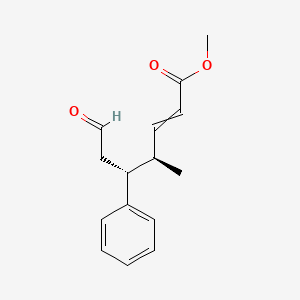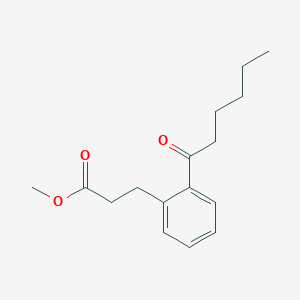
Methyl 3-(2-hexanoylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-hexanoylphenyl)propanoate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound has a unique structure that includes a hexanoyl group attached to a phenyl ring, which is further connected to a propanoate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(2-hexanoylphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-(2-hexanoylphenyl)propanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes. For example, the use of nickel carbonyl or palladium (0) complexes as catalysts can facilitate the reaction of ethylene with carbon monoxide and methanol to produce the ester .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-hexanoylphenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products
Hydrolysis: 3-(2-hexanoylphen
Eigenschaften
CAS-Nummer |
820963-27-7 |
|---|---|
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
methyl 3-(2-hexanoylphenyl)propanoate |
InChI |
InChI=1S/C16H22O3/c1-3-4-5-10-15(17)14-9-7-6-8-13(14)11-12-16(18)19-2/h6-9H,3-5,10-12H2,1-2H3 |
InChI-Schlüssel |
LANBJAMUOJZKPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C1=CC=CC=C1CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14207380.png)
![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
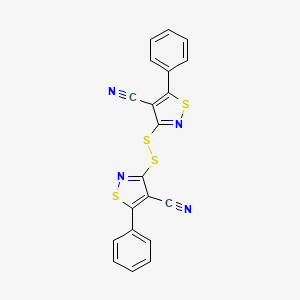
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
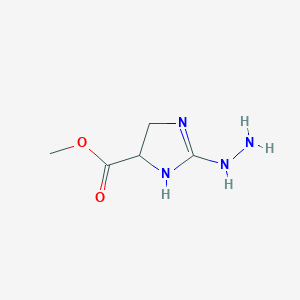
![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
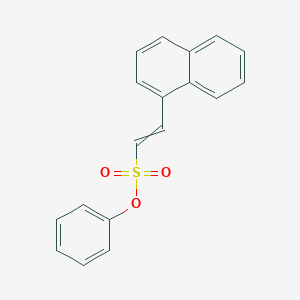
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)

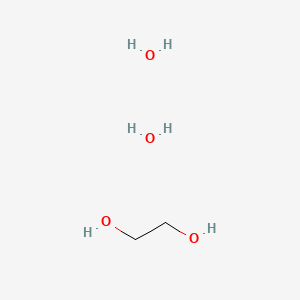
![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
